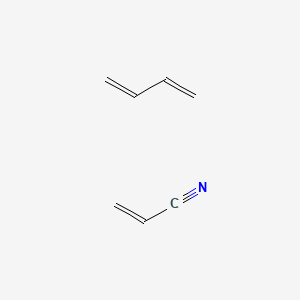
Trioctylphosphin
Übersicht
Beschreibung
Trioctylphosphine (TOP) is an organophosphorus compound with the formula P(C8H17)3 . It is usually encountered as a syrup and is colorless .
Synthesis Analysis
Trioctylphosphine has been used in the synthesis of metal nanoparticles . It has been used as both solvent and stabilizer to synthesize CdS nanorods . When Pd nanoparticles react with a TOP-Te complex, PdTe forms . This result demonstrates that the metal telluride phase that forms can be controlled by the reactivity of the tellurium reagent .Molecular Structure Analysis
The linear formula of Trioctylphosphine is [CH3(CH2)7]3P . The molecular weight is 370.64 .Chemical Reactions Analysis
Trioctylphosphine reacts with oxygen to form trioctylphosphine oxide . For this reason, it is usually handled with air-free techniques . TOP also reacts with elemental selenium to give trioctylphosphine selenide (TOPSe), which is a reagent for the preparation of cadmium selenide and related semiconductors .Physical And Chemical Properties Analysis
Trioctylphosphine has a molar mass of 370.635498 and a density of 0.831 g/mL . Its boiling point is 284 to 291 °C at 50 mmHg .Wissenschaftliche Forschungsanwendungen
Umwandlung in Metallphosphide
Trioctylphosphin wird zur Umwandlung verschiedener Metallformen wie Nanokristalle, Pulver, Folien, Drähte und dünne Schichten in Metallphosphide verwendet. Dieser Prozess ist in der Materialwissenschaft entscheidend für die Herstellung von Verbindungen mit spezifischen elektronischen und strukturellen Eigenschaften .
Synthese von Cadmium-Sulfid-Nanostäben
Es fungiert sowohl als Lösungsmittel als auch als Stabilisator bei der Synthese von Cadmium-Sulfid-Nanostäben aus Cadmiumacetat und Schwefel. Diese Nanostäbe haben bedeutende Anwendungen in der Optoelektronik und Photovoltaik .
Beschichtung von Quantenpunkten
Diese Verbindung wird zur Beschichtung von Zinksulfidschalen auf Cadmium-Selen-Quantenpunktkernen verwendet, eine Methode, die als sukzessive ionische Schicht-Adsorption und Reaktion (SILAR) bekannt ist. Quantenpunkte haben Anwendungen in Displaytechnologien und der biologischen Bildgebung .
Vorläufer für Trioctylphosphinoxid
This compound dient als Vorläufer für Trioctylphosphinoxid (TOPO), das in der Nanopartikel-Synthese und als Extraktionsmittel in der Hydrometallurgie weit verbreitet ist .
Lösungsmittel für Metallvorläufer
Es wird als Lösungsmittel für Cadmium- und Selen-Vorläufer in verschiedenen chemischen Reaktionen eingesetzt und ermöglicht die Synthese von Verbindungen unter kontrollierten Bedingungen .
Niedrigtemperatursynthese von Metallphosphiden
This compound ermöglicht die Niedrigtemperatursynthese von Metallphosphiden, ein alternativer Ansatz, der die Herstellung dieser Materialien bei Temperaturen unter 370 °C ermöglicht. Diese Methode ist vorteilhaft für die Herstellung von Phosphiden mit minimaler thermischer Degradation .
Rolle bei kolloidalen und Emissionseigenschaften
Es wurden Untersuchungen zur Rolle von this compound bei der kolloidalen Synthese und den Emissionseigenschaften bestimmter Perovskit-Nanokristalle durchgeführt, die zum Verständnis ihrer Stabilität und optischen Eigenschaften beitragen .
Wirkmechanismus
Target of Action
Trioctylphosphine is an organophosphorus compound . It primarily targets elemental selenium and oxygen . It also interacts with metal nanocrystals, bulk powders, foils, wires, and thin films .
Mode of Action
Trioctylphosphine reacts with oxygen to form trioctylphosphine oxide . This reaction is why it is usually handled with air-free techniques . Additionally, Trioctylphosphine reacts with elemental selenium to give trioctylphosphine selenide , which is a reagent for the preparation of cadmium selenide and related semiconductors .
Biochemical Pathways
The primary biochemical pathway involves the conversion of metal nanocrystals, bulk powders, foils, wires, and thin films to metal phosphides . It also acts as a solvent and stabilizer for synthesizing cadmium sulfide nanorods from cadmium acetate and sulfur .
Pharmacokinetics
Its physical properties such as its density (0831 g/mL) and boiling point (284 to 291 °C at 50 mmHg) suggest that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of Trioctylphosphine’s action is the formation of trioctylphosphine oxide when it reacts with oxygen . When it reacts with elemental selenium, it forms trioctylphosphine selenide . These reactions are crucial for the preparation of cadmium selenide and related semiconductors .
Action Environment
The action of Trioctylphosphine is influenced by environmental factors such as the presence of oxygen and selenium . It is usually handled with air-free techniques to prevent its reaction with oxygen . The reaction conditions, such as low precursor concentration and high reaction temperature (260 °C), are favorable for the formation of uniform CdS nanorods .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Trioctylphosphine plays a significant role in biochemical reactions, particularly in the synthesis of metal nanoparticles. It acts as a phosphorus source and stabilizer, facilitating the conversion of metal nanocrystals, bulk powders, foils, and thin films to metal phosphides . In biochemical contexts, trioctylphosphine interacts with various enzymes and proteins, including those involved in the synthesis and stabilization of nanoparticles. For example, it can react with elemental selenium to form trioctylphosphine selenide, which is a key reagent in the preparation of cadmium selenide and related semiconductors .
Cellular Effects
Trioctylphosphine has been shown to influence various cellular processes. In cell imaging applications, trioctylphosphine-capped quantum dots exhibit lower cytotoxicity compared to other capping agents, making them suitable for biological applications . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular membranes and intracellular proteins. Its role in stabilizing nanoparticles also contributes to its effects on cellular functions.
Molecular Mechanism
At the molecular level, trioctylphosphine exerts its effects through binding interactions with biomolecules. It can form complexes with metal ions, facilitating the synthesis of metal nanoparticles . The compound’s high polarity, resulting from the dipolar phosphorus-oxygen bond, allows it to bind to metal ions and stabilize them in solution . This binding interaction is crucial for the formation and stabilization of nanoparticles, which can then be used in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trioctylphosphine can change over time. The compound is known to be stable under air-free conditions but can react with oxygen to form trioctylphosphine oxide . This oxidation process can affect the stability and efficacy of trioctylphosphine in biochemical reactions. Long-term studies have shown that trioctylphosphine-capped quantum dots maintain their photoluminescence properties even after extended incubation with cells, indicating good stability for biological applications .
Dosage Effects in Animal Models
The effects of trioctylphosphine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and exhibits minimal toxicity. At high doses, trioctylphosphine can cause adverse effects, including cytotoxicity and disruption of cellular functions . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced toxic effects.
Metabolic Pathways
Trioctylphosphine is involved in various metabolic pathways, particularly those related to the synthesis of metal nanoparticles. It interacts with enzymes and cofactors that facilitate the conversion of metal precursors to nanoparticles . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall efficiency of nanoparticle synthesis.
Transport and Distribution
Within cells and tissues, trioctylphosphine is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to integrate into cellular membranes, where it can interact with membrane proteins and lipids . This distribution pattern affects the localization and accumulation of trioctylphosphine within cells, influencing its biochemical activity.
Subcellular Localization
Trioctylphosphine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular functions . Post-translational modifications and targeting signals may also play a role in directing trioctylphosphine to specific subcellular locations.
Eigenschaften
IUPAC Name |
trioctylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAYIKUYWXQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063582 | |
| Record name | Phosphine, trioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like garlic; [Alfa Aesar MSDS] | |
| Record name | Phosphine, trioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trioctylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18394 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4731-53-7 | |
| Record name | Trioctylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4731-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioctylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIOCTYLPHOSPHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, trioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, trioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIOCTYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE0Y037UCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does trioctylphosphine interact with cadmium selenide (CdSe) quantum dots?
A1: [, , , , , , , ] Trioctylphosphine interacts with CdSe quantum dots primarily through its phosphorus atom, which coordinates to selenium atoms on the quantum dot surface. This interaction leads to the formation of trioctylphosphine selenide (TOPSe) species on the surface. Trioctylphosphine oxide (TOPO), often present alongside TOP, coordinates to cadmium atoms on the surface. These interactions influence the surface passivation, photoluminescence efficiency, and stability of the quantum dots.
Q2: What is the role of trioctylphosphine in the synthesis of metal phosphide nanocrystals?
A2: [] Trioctylphosphine serves as both a phosphorus source and a stabilizing ligand in the synthesis of metal phosphide nanocrystals. At elevated temperatures, it decomposes to provide phosphorus, which reacts with metal precursors to form the desired metal phosphide phase. The remaining trioctylphosphine molecules then coordinate to the surface of the forming nanocrystals, providing steric stabilization and preventing aggregation.
Q3: What is the molecular formula and weight of trioctylphosphine?
A3: The molecular formula of trioctylphosphine is C24H51P. Its molecular weight is 366.65 g/mol.
Q4: Are there any spectroscopic techniques used to characterize trioctylphosphine?
A4: [, , ] Yes, 31P nuclear magnetic resonance (NMR) spectroscopy is commonly employed to characterize trioctylphosphine and its interactions with other compounds. The chemical shift of the phosphorus atom in 31P NMR provides information about the chemical environment and bonding of trioctylphosphine.
Q5: How does trioctylphosphine behave in high-boiling solvents?
A5: [, ] Trioctylphosphine is often used in conjunction with high-boiling solvents like trioctylphosphine oxide and oleylamine during nanoparticle synthesis. Its role can be influenced by the specific solvent used. For example, in the synthesis of nickel phosphide, the use of trioctylphosphine oxide as a coordinating solvent led to teardrop-shaped particles, while oleylamine resulted in less uniform shapes. []
Q6: Have computational methods been used to study trioctylphosphine?
A8: [] Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the interactions of trioctylphosphine with materials like cadmium sulfide (CdS) nanoparticles. [] These calculations help elucidate how trioctylphosphine influences the surface energy and ultimately the preferred crystal structure of the nanoparticles.
Q7: How do structural modifications of trioctylphosphine affect its properties?
A7: While the provided research focuses primarily on trioctylphosphine, it highlights the importance of the phosphine group for its interactions. Structural modifications, particularly alterations to the alkyl chains, could influence its steric hindrance and thus its ability to coordinate to surfaces and stabilize nanocrystals. Further research would be needed to explore specific structure-activity relationships.
Q8: Is trioctylphosphine stable under ambient conditions?
A8: Trioctylphosphine is generally stable under ambient conditions, but it can be prone to oxidation over time. Storage under inert gas is often recommended to maintain its purity.
Q9: Are there specific safety and environmental considerations when working with trioctylphosphine?
A9: While not extensively covered in the provided research, trioctylphosphine, like many organophosphorus compounds, requires careful handling. It's essential to consult safety data sheets and adhere to recommended laboratory practices. Research into its environmental impact and degradation pathways would be beneficial for responsible waste management and potential substitutes.
Q10: How are thin films of quantum dots containing trioctylphosphine characterized?
A12: [] Thin films of quantum dots prepared with trioctylphosphine are characterized using various techniques, including:
Q11: What techniques are used to study the interaction of trioctylphosphine with metal ions in solution?
A13: [] Spectrometric methods, particularly UV-Vis spectroscopy, are employed to study the interaction of trioctylphosphine with metal ions in solution. Changes in the absorption spectra provide information about complex formation, stoichiometry, and the nature of the interaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)





![(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1581365.png)